molecular formula C7H5BrINO2 B14855848 (2-Bromo-6-iodopyridin-4-YL)acetic acid

(2-Bromo-6-iodopyridin-4-YL)acetic acid

Cat. No.: B14855848
M. Wt: 341.93 g/mol
InChI Key: IHSVRUOCEVBUKS-UHFFFAOYSA-N
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Description

(2-Bromo-6-iodopyridin-4-yl)acetic acid is a halogenated pyridine derivative functionalized with an acetic acid group. Its molecular structure features bromine and iodine substituents at the 2- and 6-positions of the pyridine ring, respectively, and an acetic acid moiety at the 4-position.

The presence of heavy halogens (Br, I) and the electron-withdrawing pyridine ring influences its chemical behavior, including acidity, solubility, and reactivity in cross-coupling reactions. Potential applications include serving as an intermediate in pharmaceutical synthesis or catalysis, leveraging iodine’s role as a superior leaving group in nucleophilic substitutions compared to bromine or chlorine .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

2-(2-bromo-6-iodopyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5BrINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

IHSVRUOCEVBUKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-iodopyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-iodopyridin-4-YL)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

(2-Bromo-6-iodopyridin-4-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-6-iodopyridin-4-YL)acetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The iodine substituent in the target compound increases molar mass by ~97.9 g/mol compared to bromine analogs (e.g., 230.06 vs. ~327.93). Iodine’s larger atomic radius and polarizability may enhance solubility in non-polar solvents . Electron-withdrawing halogens (Br, I) at the 2- and 6-positions increase the acetic acid group’s acidity compared to methyl-substituted analogs (e.g., 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid) .

Reactivity: Iodine’s lower bond dissociation energy makes the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than brominated analogs. This property is critical in medicinal chemistry for constructing complex scaffolds .

Applications :

  • The hydrochloride salt of 2-(5-Bromopyridin-2-yl)acetic acid demonstrates improved pharmacokinetic properties, suggesting that salt formation could be a viable strategy for optimizing the target compound’s drug-likeness .
  • Methyl-substituted analogs are more thermally stable, making them preferable for high-temperature industrial processes .

Research Findings and Limitations

  • Structural Characterization : Crystallographic data for the target compound are scarce, though tools like SHELXL () are widely used for refining such structures .
  • Data Gaps : Direct experimental data (e.g., solubility, melting point) for the target compound are unavailable; properties are inferred from analogs.

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